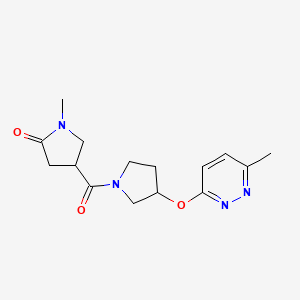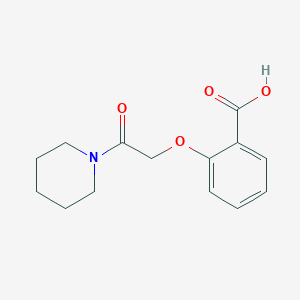![molecular formula C26H29N5O2S B2695407 1-(benzylthio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-36-5](/img/structure/B2695407.png)
1-(benzylthio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoloquinazolines are a class of compounds that contain a triazole ring fused with a quinazoline ring . They have been studied for their potential antiviral and antimicrobial activities . Benzylthio compounds, on the other hand, contain a benzyl group (a benzene ring attached to a methylene group) bonded to a sulfur atom. They are often used in organic synthesis.
Synthesis Analysis
The synthesis of triazoloquinazolines often involves aromatic nucleophilic substitution reactions . For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoloquinazolines have a complex structure with multiple ring systems. The triazole ring contains two carbon atoms and three nitrogen atoms, while the quinazoline ring contains two nitrogen atoms and a benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For triazoloquinazolines, properties such as melting point and solubility can be determined using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The synthesis of triazoloquinazoline derivatives and related compounds often involves condensation reactions, cyclization, and reactions with various reagents to introduce different functional groups. For example, the condensation of amino triazoles with cyclohexanone or similar ketones can lead to the formation of partially hydrogenated triazoloquinazolines, highlighting a method for synthesizing complex heterocyclic compounds (Lipson et al., 2006). This approach demonstrates the versatility in synthesizing heterocyclic compounds that could be analogous to the target compound .
Biological and Antimicrobial Activities
Compounds within the triazoloquinazoline family and similar heterocyclic compounds have been explored for their biological activities. For instance, some newly synthesized triazoloquinazoline derivatives have shown promising antibacterial properties against various bacterial strains, indicating their potential as antimicrobial agents (Zeydi et al., 2017). Such studies suggest that derivatives of triazoloquinazolines could be investigated for their antimicrobial efficacy, contributing to the search for new therapeutic agents.
Chemical Modifications and Reactivity
The reactivity of triazoloquinazoline derivatives allows for a range of chemical modifications, which can be tailored to explore different scientific applications. Studies on the synthesis and reactivity of these compounds reveal the potential for creating a diverse array of derivatives by introducing various substituents, which can significantly alter their physical, chemical, and biological properties (Chernyshev et al., 2008). This flexibility in chemical modifications makes triazoloquinazolines a valuable class of compounds for research in medicinal chemistry and other scientific fields.
Mecanismo De Acción
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases .
Mode of Action
It’s worth noting that triazole compounds, which are structurally similar, are capable of binding in the biological system with a variety of enzymes and receptors .
Biochemical Pathways
Similar compounds have been found to intercalate dna , which can disrupt the normal functioning of the DNA molecule and affect various biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
Similar compounds have shown antiproliferative activities against various cancer cell lines .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzylsulfanyl-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-2-15-30-24(33)21-14-13-19(23(32)27-20-11-7-4-8-12-20)16-22(21)31-25(30)28-29-26(31)34-17-18-9-5-3-6-10-18/h3,5-6,9-10,13-14,16,20H,2,4,7-8,11-12,15,17H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAAYWJNLQTHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)

![N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide](/img/structure/B2695329.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695332.png)
![5-ethyl-8-fluoro-2-(methoxyacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2695334.png)

![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B2695343.png)
![Methyl N-[4-(bromomethyl)phenyl]carbamate](/img/structure/B2695344.png)

